4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone
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Overview
Description
The compound “4’-Chloro-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone” is likely an organic compound given its structure. It contains a phenyl ring which is a functional group with the formula -C6H5. The phenyl group is attached to a propiophenone group, which is a type of ketone. It also has chlorine and fluorine atoms attached, which are halogens .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the phenyl ring. The electronegativity of the halogens (chlorine and fluorine) could cause a dipole moment in the molecule .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures often undergo reactions like nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For instance, the presence of halogens might increase its density and boiling point compared to similar compounds without halogens .Scientific Research Applications
1. Environmental Remediation and Pollution Control
Research has shown the effectiveness of sonochemical degradation in mineralizing various aromatic organic pollutants, including chlorophenols like 4-chloro-3,5-dimethylphenol, through processes that release Cl- and NO3- ions. This method of degradation demonstrates significant advantages over other remediation methods by ensuring minimal formation of organic byproducts (Goskonda, Catallo, & Junk, 2002).
2. Chemical Structure and Behavior Studies
Studies on lithium phenolates, including derivatives like 4-chloro-3,5-dimethylphenolates, in weakly polar aprotic solvents, have been conducted to understand the structural factors influencing their aggregation. This research has implications for the development of synthetic methodologies involving organic lithium salts (Jackman & Smith, 1988).
3. Advanced Oxidation Processes for Water Treatment
The photocatalytic degradation of chlorophenols, such as 4-chloro-3,5-dimethylphenol, in water and simulated soil washing wastes has been explored, demonstrating the efficiency of advanced oxidation processes in the presence of TiO2 dispersions. This research aids in the development of effective methods for treating water contaminated with chlorophenols (Davezza, Fabbri, Pramauro, & Prevot, 2013).
4. Analytical Chemistry Applications
HPLC-fluorescence techniques have been developed for the determination of chlorocresol and chloroxylenol, compounds closely related to chlorophenols like 4-chloro-3,5-dimethylphenol, in pharmaceutical formulations. This contributes to the field of analytical chemistry, particularly in the analysis of complex mixtures (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
5. Quantum Chemical Studies
Research into the quantum chemical properties of molecules like 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, which shares structural similarities with 4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone, has been conducted. These studies provide valuable insights into molecular geometry, chemical reactivity, and the identification of chemically active sites (Satheeshkumar et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEOWJJYBYRTHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644913 |
Source
|
Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone | |
CAS RN |
898780-96-6 |
Source
|
Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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